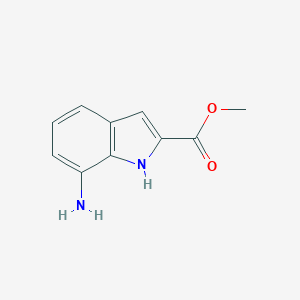
Methyl 7-amino-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many bioactive compounds, making it an important target for synthetic and medicinal chemistry .
准备方法
The synthesis of Methyl 7-amino-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the specific synthetic route may involve the use of methanesulfonic acid as a catalyst and methanol as the solvent . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反应分析
Methyl 7-amino-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 7-amino-1H-indole-2-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 7-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus can bind to various biological macromolecules, modulating their activity and leading to therapeutic effects . For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
相似化合物的比较
Methyl 7-amino-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds exhibit potent antiviral activities against a range of RNA and DNA viruses.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
生物活性
Methyl 7-amino-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant research findings.
Overview of this compound
This compound belongs to a class of indole derivatives that have shown significant promise in medicinal chemistry. The indole scaffold is known for its diverse biological properties, including antibacterial, antifungal, and antiviral activities. This specific compound is characterized by the presence of an amino group at the 7-position and a carboxylate moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits its biological activity primarily through inhibition of HIV-1 integrase, an essential enzyme for viral replication. The compound's ability to chelate metal ions (specifically Mg²⁺ ions) within the active site of integrase has been documented, enhancing its inhibitory effect.
Key Findings:
- Inhibition of Integrase : Studies have demonstrated that this compound can inhibit the strand transfer activity of HIV-1 integrase with an IC₅₀ value in the low micromolar range, indicating potent antiviral activity against HIV .
- Binding Interactions : Molecular docking studies reveal that the indole core and carboxyl group facilitate strong interactions with the integrase active site, including π-π stacking interactions with viral DNA .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Several studies have explored various derivatives to optimize their efficacy against HIV integrase.
Table 1: Structure-Activity Relationship Data
| Compound | IC₅₀ (μM) | Notable Modifications |
|---|---|---|
| This compound | 12.41 | Base compound with amino and carboxyl groups |
| Derivative A | 3.11 | C6 halogenated benzene ring |
| Derivative B | 10.06 | Substituted anilines at C3 position |
| Derivative C | 18.52 | Extended hydrophobic branches |
The data indicates that introducing hydrophobic substituents at specific positions (C3 and C6) can enhance the inhibitory potency against integrase, demonstrating a clear SAR trend .
Case Studies
Several case studies have been conducted to evaluate the antiviral efficacy of this compound and its derivatives:
- Case Study on Integrase Inhibition : A study involving a series of indole derivatives showed that modifications at the C3 position significantly improved binding affinity and inhibitory activity against HIV integrase, with some derivatives achieving IC₅₀ values as low as 3.11 μM .
- Molecular Docking Analysis : Computational studies have confirmed that this compound binds effectively to the active site of integrase, establishing multiple interactions that contribute to its inhibitory effect .
属性
IUPAC Name |
methyl 7-amino-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYUGWBYVMTVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














